molecular formula C18H19N3O B14219022 3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- CAS No. 827322-86-1

3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]-

Katalognummer: B14219022
CAS-Nummer: 827322-86-1
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: HVVRMBJMQPQQLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- is a complex organic compound with the molecular formula C18H19N3O. This compound is known for its unique structure, which includes a pyridine ring, a piperidine ring, and a methoxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- typically involves multiple steps. One common method includes the reaction of 3-pyridinecarbonitrile with 4-methoxyphenylpiperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in large quantities with consistent quality. The use of advanced purification techniques, such as chromatography, is common to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce various amines .

Wissenschaftliche Forschungsanwendungen

3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in research and industrial applications .

Eigenschaften

CAS-Nummer

827322-86-1

Molekularformel

C18H19N3O

Molekulargewicht

293.4 g/mol

IUPAC-Name

6-[3-(4-methoxyphenyl)piperidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C18H19N3O/c1-22-17-7-5-15(6-8-17)16-3-2-10-21(13-16)18-9-4-14(11-19)12-20-18/h4-9,12,16H,2-3,10,13H2,1H3

InChI-Schlüssel

HVVRMBJMQPQQLJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2CCCN(C2)C3=NC=C(C=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.